molecular formula C3H8ClNO4S B8006762 Sulfamic acid, (3-chloro-2-hydroxypropyl)- CAS No. 121560-86-9

Sulfamic acid, (3-chloro-2-hydroxypropyl)-

Cat. No.: B8006762
CAS No.: 121560-86-9
M. Wt: 189.62 g/mol
InChI Key: WIWOFBYETPSZFV-UHFFFAOYSA-N
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Description

Sulfamic acid, (3-chloro-2-hydroxypropyl)-, is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfamic acid group attached to a 3-chloro-2-hydroxypropyl moiety, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl)sulfamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO4S/c4-1-3(6)2-5-10(7,8)9/h3,5-6H,1-2H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWOFBYETPSZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)NS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393996
Record name Sulfamic acid, (3-chloro-2-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121560-86-9
Record name Sulfamic acid, (3-chloro-2-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid, (3-chloro-2-hydroxypropyl)-, typically involves the reaction of sulfamic acid with 3-chloro-2-hydroxypropylamine. This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include maintaining a specific temperature range and pH to facilitate the formation of the target compound.

Industrial Production Methods

In industrial settings, the production of sulfamic acid, (3-chloro-2-hydroxypropyl)-, is scaled up using batch or continuous processes. The raw materials are mixed in large reactors, and the reaction is monitored closely to optimize yield and minimize by-products. The final product is then purified through crystallization or distillation techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, (3-chloro-2-hydroxypropyl)-, undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-2-hydroxypropyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the formation of sulfamic acid and 3-chloro-2-hydroxypropylamine.

Scientific Research Applications

Chemistry

In chemistry, sulfamic acid, (3-chloro-2-hydroxypropyl)-, is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is employed in various catalytic processes.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.

Medicine

In the medical field, sulfamic acid, (3-chloro-2-hydroxypropyl)-, is investigated for its therapeutic potential. It has shown promise in the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition.

Industry

Industrially, this compound is used in the production of surfactants, detergents, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of sulfamic acid, (3-chloro-2-hydroxypropyl)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamic acid, (3-chloro-2-hydroxypropyl)-trimethylammonium chloride: This compound shares a similar structure but includes a trimethylammonium group, which affects its solubility and reactivity.

    3-Chloro-2-hydroxypropylamine: A simpler compound that lacks the sulfamic acid group, making it less reactive in certain chemical reactions.

Uniqueness

Sulfamic acid, (3-chloro-2-hydroxypropyl)-, is unique due to the presence of both the sulfamic acid and 3-chloro-2-hydroxypropyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

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